Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside
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Overview
Description
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a chemical compound with the molecular formula C19H34O11 and a molecular weight of 438.47 g/mol . This compound is a glucoside, which means it is a glycoside derived from glucose. It consists of a cyclohexylmethyl group attached to a disaccharide composed of two glucose units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of a cyclohexylmethyl alcohol with a protected glucose donor. The reaction is often catalyzed by an acid or a Lewis acid to facilitate the formation of the glycosidic bond. Common protecting groups for the glucose donor include acetyl or benzyl groups, which are removed after the glycosylation step to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as:
- Preparation of the protected glucose donor.
- Glycosylation reaction with cyclohexylmethyl alcohol.
- Deprotection of the glucose units.
- Purification of the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted glucosides.
Scientific Research Applications
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and glycoside hydrolysis.
Biology: Investigated for its potential role in cellular processes involving glucose metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in the context of glucose-related disorders.
Industry: Utilized in the synthesis of complex carbohydrates and glycosylated compounds for various applications.
Mechanism of Action
The mechanism of action of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by glycosidases to release glucose units, which can then participate in metabolic pathways. The cyclohexylmethyl group may also interact with hydrophobic regions of proteins or membranes, influencing their function.
Comparison with Similar Compounds
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can be compared with other glucosides such as:
Methyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
Ethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside: Similar structure but with an ethyl group instead of a cyclohexylmethyl group.
The uniqueness of this compound lies in the presence of the cyclohexylmethyl group, which can impart different physicochemical properties and biological activities compared to other glucosides.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h9-26H,1-8H2/t10-,11-,12-,13+,14-,15-,16-,17-,18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKPWNPDDHXDR-CRINDFDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435168 |
Source
|
Record name | Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260804-64-6 |
Source
|
Record name | Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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